Src Kinase Inhibition: Equipotent to PP2 in M07-e Cell Model
Historphin demonstrates a clear, non-opioid mechanism of action as a Src kinase inhibitor, with its effects being quantitatively equivalent to the established Src inhibitor PP2 in a specific cellular context. In TPO-primed M07-e megakaryoblastic leukemia cells, both Historphin [OGP(10-14)] and PP2 activate RhoA, inhibit Src kinases, reduce Mpl expression, and increase TGFβ1 expression [1]. The study notes that Historphin and PP2 show the same behavior, causing an additive effect when associated, confirming they act on the same pathway [1].
| Evidence Dimension | Src kinase inhibitory activity |
|---|---|
| Target Compound Data | Inhibits Src kinases, activates RhoA, reduces Mpl, increases TGFβ1 |
| Comparator Or Baseline | PP2 (a known Src inhibitor) |
| Quantified Difference | Equipotent; shows 'the same effects' and 'additive effect' |
| Conditions | TPO-primed M07-e human megakaryoblastic leukemia cell line |
Why This Matters
This evidence provides a defined pharmacological comparator (PP2) for Historphin's Src inhibition, differentiating it from its osteogenic activity and validating its use in hematological research focused on Src-family kinase pathways.
- [1] Spreafico, A., et al. (2011). The small peptide OGP(10-14) reduces proliferation and induces differentiation of TPO-primed M07-e cells through RhoA/TGFβ1/SFK pathway. Medical Science Monitor, 17(1), SC1-SC5. doi: 10.12659/MSM.881309. View Source
